molecular formula C20H19BrN2O2S B2549679 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034432-80-7

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Cat. No. B2549679
M. Wt: 431.35
InChI Key: FLAMVFNQGNLPCF-UHFFFAOYSA-N
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Description

The compound "3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide" is a complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities, synthesis methods, and molecular analyses.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with the functionalization of aromatic systems followed by amide bond formation. For instance, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides involves the introduction of a piperidinomethyl group to a phenoxypropyl backbone and the attachment of a tetrazolylthio moiety . Similarly, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide includes bromination and amide coupling steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties of a compound. For example, the crystal structure of a coumarin-based fluorescent ATRP initiator was determined using X-ray diffraction, revealing its monoclinic system and space group . Another compound, a brominated quinolinyl phenylmethyl propanamide, also had its structure confirmed by X-ray diffraction, showing a monoclinic system and space group . These analyses provide a foundation for predicting the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their interactions with other molecules. For instance, the reaction of a nitropyridine-substituted isoxazolone with triethylamine leads to the formation of imidazopyridines and indoles, depending on the substituents present . This suggests that the compound may also undergo interesting rearrangements or participate in reactions that could yield heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the compound with a methoxyphenyl and pyridinyl moiety exhibits specific geometric parameters, vibration frequencies, and NMR chemical shifts, as calculated by DFT . These theoretical studies are consistent with experimental results and provide a basis for predicting the properties of the compound .

Scientific Research Applications

Photodynamic Therapy (PDT) Applications

Compounds with bromo-methoxyphenyl groups and pyridinyl units have been investigated for their photophysical properties and potential applications in photodynamic therapy (PDT), a treatment modality for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds demonstrated high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for PDT in cancer treatment Pişkin, Canpolat, & Öztürk, 2020.

Antimicrobial and Antifungal Properties

Research has also focused on the synthesis of compounds with thiophene and pyridinyl moieties for their potential antimicrobial and antifungal applications. Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which showed antibacterial and antifungal activity. These findings underscore the potential of such compounds in developing new antimicrobial agents Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018.

Antiviral Activity

Compounds related to the structural features of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide have been evaluated for their antiviral activities. Hocková et al. (2003) discussed the synthesis and biological evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing the antiretroviral activity of certain derivatives, highlighting the potential of such compounds in antiviral drug development Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.

Fluorescent Properties and Charge-Transfer Studies

The investigation into the fluorescent properties and charge-transfer absorption behaviors of compounds containing thiophene and pyridinium units has been a subject of interest for developing novel fluorescent materials. Li et al. (2009) synthesized a thiazole-conjugated pyridinium complex, examining its solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. Such studies are crucial for the design of new materials for optical and electronic applications Li, Xu, Sun, Bai, Zhang, Fang, & Yan, 2009.

properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-25-19-4-2-14(10-17(19)21)3-5-20(24)23-12-15-6-8-22-18(11-15)16-7-9-26-13-16/h2,4,6-11,13H,3,5,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAMVFNQGNLPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

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